2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)ethan-1-ol
CAS No.: 1307089-56-0
Cat. No.: VC2995529
Molecular Formula: C13H19N5O
Molecular Weight: 261.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1307089-56-0 |
|---|---|
| Molecular Formula | C13H19N5O |
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | 2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl]ethanol |
| Standard InChI | InChI=1S/C13H19N5O/c1-17-12-11(8-16-17)13(15-9-14-12)18-6-3-2-4-10(18)5-7-19/h8-10,19H,2-7H2,1H3 |
| Standard InChI Key | FEAWBAXVSKGXJI-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=N1)C(=NC=N2)N3CCCCC3CCO |
| Canonical SMILES | CN1C2=C(C=N1)C(=NC=N2)N3CCCCC3CCO |
Introduction
The compound 2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)ethan-1-ol is a complex organic molecule featuring a pyrazolo[3,4-d]pyrimidine moiety linked to a piperidine ring, which is further attached to an ethanol group. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in drug discovery.
Synthesis and Characterization
The synthesis of compounds with pyrazolo[3,4-d]pyrimidine and piperidine moieties often involves cyclization reactions and the use of appropriate precursors. Characterization techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to confirm the structure and purity of the synthesized compounds.
Potential Applications
Compounds featuring pyrazolo[3,4-d]pyrimidine rings are of interest in medicinal chemistry due to their potential pharmacological properties. They may interact with biological targets such as enzymes or receptors involved in various signaling pathways, which could lead to applications in drug discovery for diseases related to these pathways.
Related Compounds
-
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol: This compound has a molecular weight of 150.14 g/mol and is a precursor or related structure to more complex molecules like the one .
-
1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid: This compound has a molecular weight of 261.28 g/mol and shares structural similarities with the compound of interest .
Research Findings
Research on pyrazolo[3,4-d]pyrimidine derivatives often focuses on their potential as kinase inhibitors or other pharmacologically active compounds. These studies highlight the importance of understanding the structural and chemical properties of such molecules to tailor their biological activity .
Synthesis and Characterization Techniques
| Technique | Description | Use |
|---|---|---|
| Cyclization Reactions | Forming rings through chemical reactions | Synthesis of complex heterocyclic compounds |
| Thin Layer Chromatography (TLC) | Separating mixtures based on affinities for a stationary phase | Confirming purity and structure |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzing molecular structure through magnetic resonance | Confirming structure and purity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume